3-Hydroxy-4-(methoxycarbonyl)benzoic acid
Overview
Description
3-Hydroxy-4-(methoxycarbonyl)benzoic acid is a useful research compound. Its molecular formula is C9H8O5 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-4-(methoxycarbonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-4-(methoxycarbonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Food Irradiation : A study by Gaisberger and Solar (2001) investigated the hydroxylation process of methoxy- and hydroxy-benzoic acids, including 3-hydroxybenzoic acid, induced by γ-radiation, which is potentially significant in food irradiation applications (Gaisberger & Solar, 2001).
Photoluminescence and Lanthanide Coordination Compounds : Research by Sivakumar et al. (2010) on lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, including 3-methoxy-4-benzyloxy benzoic acid, explored the influence of electron-releasing and electron-withdrawing groups on photophysical properties, which is relevant in the field of luminescent materials (Sivakumar et al., 2010).
Antioxidant Activity : Xu et al. (2017) isolated a new phenyl ether derivative related to 3-hydroxy-4-(methoxycarbonyl)benzoic acid from the fungus Aspergillus carneus, and it showed significant antioxidant activity (Xu et al., 2017).
Pharmaceutical Applications : Zhang et al. (2022) developed a practical industrial process for the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing therapeutic SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).
Antibacterial Activity : Satpute et al. (2018) synthesized novel derivatives of 3-hydroxy benzoic acid and tested them for potential antibacterial activity, contributing to the development of new chemotherapeutic agents (Satpute, Gangan & Shastri, 2018).
Corrosion Inhibition : Okey et al. (2020) evaluated amino benzoic acid derivatives, including 3-[(3-Hydroxy-4-methoxy-benzylidene)-amino]-benzoic acid, as corrosion inhibitors for steel in acidic media. This research is vital for materials science and corrosion prevention (Okey et al., 2020).
Molecular and Chemical Analysis : Yadav et al. (2022) conducted a detailed study on the structure and reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid, providing insights into its chemical behavior and potential applications in various scientific fields (Yadav et al., 2022).
properties
IUPAC Name |
3-hydroxy-4-methoxycarbonylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4,10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLSZOJSPKLHGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-(methoxycarbonyl)benzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.